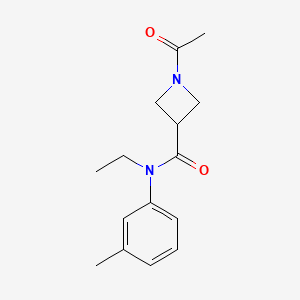

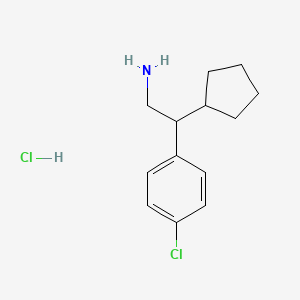

1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines .Chemical Reactions Analysis

Azetidines can undergo various chemical reactions due to their ring strain. They can be functionalized under appropriate reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure and functional groups. They are generally stable compounds due to their ring strain .科学的研究の応用

Enzymatic Detoxification and Protein Misfolding

Enzymatic Detoxification : A study on Saccharomyces cerevisiae Σ1278b identified a novel gene, MPR1, encoding an acetyltransferase that detoxifies azetidine-2-carboxylic acid (AZC), a toxic analog of proline. This enzyme might offer insights into detoxification methods for related compounds (Shichiri et al., 2001).

Protein Misfolding : Research has shown that AZC can be misincorporated into proteins in place of proline, leading to misfolding and inhibiting cell growth. This suggests that understanding the effects of similar compounds on protein structure could be crucial for developing therapeutic interventions (Zagari et al., 1990).

Synthesis and Transformations

- Synthetic Applications : Studies on the synthesis of azido-glycopyranosyl cyanides as precursors to anomeric α-amino acids demonstrate the utility of these methods in creating bioactive compounds. This approach could be adapted for synthesizing derivatives of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Somsák et al., 1996).

Potential Biological Activities

- Antitumor Activity : Pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for antineoplastic activity, indicating that certain structural modifications can enhance biological activity. Similar strategies might be applied to explore the antitumor potential of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Liu et al., 1992).

Chemical Reactivity and Applications

- Three-Component Reaction : A novel three-component reaction involving small-ring cyclic amines with arynes and acetonitrile produces N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. This methodology could be relevant for creating bioactive derivatives of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Stephens et al., 2013).

将来の方向性

特性

IUPAC Name |

1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-4-17(14-7-5-6-11(2)8-14)15(19)13-9-16(10-13)12(3)18/h5-8,13H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAWXZMMRKVFSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2CN(C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-](/img/structure/B2389869.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2389873.png)

![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2389874.png)

![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2389880.png)

![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2389890.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2389892.png)